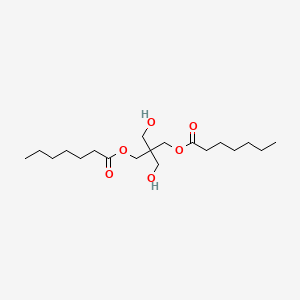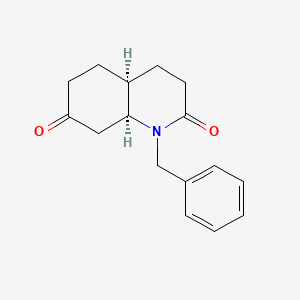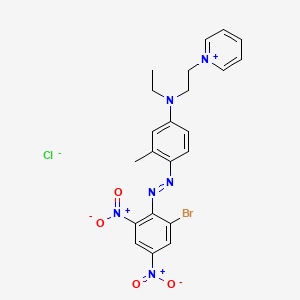![molecular formula C15H23NOS B14470133 1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 71740-69-7](/img/structure/B14470133.png)
1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene is an organic compound with a complex structure It is a derivative of benzene, featuring tert-butyl groups, a methyl group, and an oxo-sulfanylidene amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves multiple steps. One common method includes the alkylation of a benzene derivative with tert-butyl groups using tert-butyl alcohol in the presence of a strong acid like sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo-sulfanylidene group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.
Wissenschaftliche Forschungsanwendungen
1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with molecular targets through its functional groups. The oxo-sulfanylidene amino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Di-tert-butylbenzene: Similar structure but lacks the oxo-sulfanylidene amino group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains tert-butyl groups and a hydroxyl group but differs in the functional groups attached to the benzene ring.
Uniqueness
1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of the oxo-sulfanylidene amino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
71740-69-7 |
|---|---|
Molekularformel |
C15H23NOS |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
1,5-ditert-butyl-3-methyl-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C15H23NOS/c1-10-8-11(14(2,3)4)9-12(15(5,6)7)13(10)16-18-17/h8-9H,1-7H3 |
InChI-Schlüssel |
MONCZXLECGZHPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N=S=O)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)





![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)

![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)




